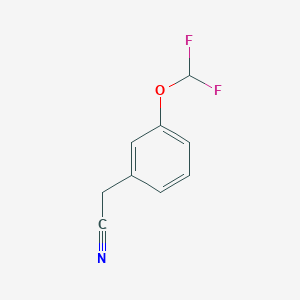

3-(Difluoromethoxy)phenylacetonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[3-(difluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c10-9(11)13-8-3-1-2-7(6-8)4-5-12/h1-3,6,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUREXPMNBZKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371773 | |

| Record name | [3-(Difluoromethoxy)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41429-18-9 | |

| Record name | [3-(Difluoromethoxy)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41429-18-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Difluoromethoxy)phenylacetonitrile: A Key Building Block in Modern Drug Discovery

For Immediate Release

[CITY, State, Date] – In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a paramount strategy for optimizing the pharmacological profiles of drug candidates. Among these, the difluoromethoxy group offers a unique combination of properties that allows for the fine-tuning of a molecule's lipophilicity, metabolic stability, and target-binding interactions. This guide provides a comprehensive technical overview of 3-(Difluoromethoxy)phenylacetonitrile, a versatile building block whose strategic importance in the synthesis of complex pharmaceutical agents is increasingly recognized by researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

This compound, identified by the CAS number 41429-18-9 , is a specialized organic compound that serves as a critical intermediate in the synthesis of a variety of bioactive molecules. Its structure, featuring a difluoromethoxy group at the meta-position of a phenylacetonitrile scaffold, provides a unique electronic and steric profile that is highly advantageous in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 41429-18-9 | N/A |

| Molecular Formula | C₉H₇F₂NO | N/A |

| Molecular Weight | 183.15 g/mol | N/A |

| Appearance | Clear colorless to pale yellow liquid | N/A |

| Purity | ≥97.0% | N/A |

The difluoromethoxy group (-OCHF₂) is a key feature of this molecule, acting as a bioisosteric replacement for more common functional groups like hydroxyl (-OH) or methoxy (-OCH₃) groups. Its introduction into a molecular framework can significantly enhance metabolic stability and modulate lipophilicity, thereby improving the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1]

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the nitrile functional group to a pre-functionalized benzene ring. A common and reliable method involves the cyanation of a corresponding benzyl halide.

Experimental Protocol: Synthesis via Cyanation of 3-(Difluoromethoxy)benzyl Bromide

This protocol outlines a two-step process starting from the commercially available 3-(Difluoromethoxy)benzaldehyde.

Step 1: Reduction of 3-(Difluoromethoxy)benzaldehyde to 3-(Difluoromethoxy)benzyl alcohol

-

To a stirred solution of 3-(Difluoromethoxy)benzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-(Difluoromethoxy)benzyl alcohol, which can often be used in the next step without further purification.

Causality: The use of sodium borohydride provides a mild and selective reduction of the aldehyde to the primary alcohol, minimizing side reactions. The alcoholic solvent facilitates the reaction and is easily removed.

Step 2: Bromination of 3-(Difluoromethoxy)benzyl alcohol

-

Dissolve the crude 3-(Difluoromethoxy)benzyl alcohol (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C and add phosphorus tribromide (PBr₃) (0.5 eq) dropwise.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto ice water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 3-(Difluoromethoxy)benzyl bromide.

Causality: Phosphorus tribromide is an effective reagent for converting primary alcohols to the corresponding alkyl bromides with high yields. The reaction is typically clean, and the workup is straightforward.

Step 3: Cyanation of 3-(Difluoromethoxy)benzyl bromide

-

Dissolve 3-(Difluoromethoxy)benzyl bromide (1.0 eq) in a suitable organic solvent such as acetone or acetonitrile.

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq). The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.

-

Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Causality: This nucleophilic substitution reaction (SN2) is a classic method for nitrile synthesis. The choice of an aprotic polar solvent like acetonitrile or acetone facilitates the SN2 mechanism. The use of a phase-transfer catalyst can enhance the reaction rate by facilitating the transport of the cyanide anion into the organic phase.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural integrity of this compound is confirmed through various spectroscopic techniques. Although a full experimental dataset is not publicly available, expected spectral characteristics can be inferred from analogous structures.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.5 ppm), difluoromethoxy proton (triplet, ~6.5-7.0 ppm, J ≈ 73 Hz), benzylic protons (singlet, ~3.8 ppm). |

| ¹³C NMR | Aromatic carbons (~110-150 ppm), nitrile carbon (~117 ppm), difluoromethoxy carbon (triplet, ~115 ppm, J ≈ 240 Hz), benzylic carbon (~23 ppm). |

| IR Spectroscopy | C≡N stretch (~2250 cm⁻¹), C-F stretches (~1000-1100 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 183. |

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The phenylacetonitrile moiety is a common scaffold in a wide range of pharmaceuticals.

The incorporation of the difluoromethoxy group can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the electronic properties of this group can modulate the pKa of nearby functionalities, which can be critical for optimizing drug-receptor interactions and overall pharmacokinetic behavior.[2]

Caption: Role of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.

Conclusion

This compound is a valuable and strategic building block in the arsenal of the modern medicinal chemist. Its unique physicochemical properties, imparted by the difluoromethoxy group, offer a powerful tool for the rational design of drug candidates with improved pharmacokinetic and pharmacodynamic profiles. As the demand for novel therapeutics with enhanced efficacy and safety continues to grow, the importance of specialized intermediates like this compound in accelerating the drug discovery process is undeniable.

References

- Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet: 2-(Difluoromethoxy)phenylacetonitrile.

- Apollo Scientific. (n.d.). Safety Data Sheet: 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile.

- Fisher Scientific. (2024, March 31). Safety Data Sheet: 2-Methyl-3-(trifluoromethyl)phenylacetonitrile.

- ECHEMI. (n.d.).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of phenylacetonitrile. Retrieved from [Link]

- Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.

-

PubChem. (n.d.). Razpipadon. Retrieved from [Link]

-

PMC. (2024, January 10). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). Retrieved from [Link]

- Google Patents. (n.d.). CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.

-

PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Wikipedia. (n.d.). Diphenylacetonitrile. Retrieved from [Link]

-

Frontiers. (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Retrieved from [Link]

-

PubChem. (n.d.). Phenylacetonitrile. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking strategy. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR (CD 3 OD, 500 and 125 MHz) of Compounds 1−3. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fluorinated Building Blocks: Enhancing Drug Discovery. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of 3-(Difluoromethoxy)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block

3-(Difluoromethoxy)phenylacetonitrile, a substituted phenylacetonitrile derivative, is emerging as a compound of significant interest within the realms of pharmaceutical and agrochemical research. The introduction of the difluoromethoxy group (-OCHF₂) onto the phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable synthon for the development of novel bioactive molecules. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in complex synthetic pathways. This guide provides a detailed exploration of the known and predicted physical characteristics of this compound, coupled with field-proven methodologies for their experimental determination.

Molecular Identity and Core Physicochemical Data

A foundational aspect of working with any chemical entity is a clear understanding of its molecular identity and core physical constants. These parameters are not merely numbers; they are critical descriptors that influence everything from reaction kinetics to formulation strategies.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 41429-18-9 | [1][2] |

| Molecular Formula | C₉H₇F₂NO | [1] |

| Molecular Weight | 183.15 g/mol | [3] |

| Purity (Typical) | ≥98% | [2] |

| Predicted Boiling Point | 261.9 ± 35.0 °C | [3] |

| Predicted Density | 1.213 ± 0.06 g/cm³ | [3] |

| Appearance | Colorless to light green liquid | [3] |

It is crucial to note that the boiling point and density are predicted values derived from computational models.[3] While these predictions offer a valuable starting point, they must be verified through empirical measurement for any process development or scale-up activities. The causality behind this necessity lies in the potential for minor impurities or variations in intermolecular forces to significantly influence these bulk properties.

Structural Elucidation and Its Influence on Physical Properties

The arrangement of atoms and functional groups within a molecule dictates its interactions and, consequently, its physical state and behavior.

Caption: Workflow for experimental melting point determination.

Boiling Point Determination

Accurate boiling point data is essential for purification by distillation and for predicting volatility.

Protocol: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: Add 0.5-1 mL of this compound to a small, clean, dry test tube.

-

Capillary Inversion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb. Suspend the assembly in a Thiele tube containing a high-boiling mineral oil.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a steady stream of bubbles is observed.

-

Data Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

Caption: Workflow for micro boiling point determination.

Solubility Profile

Understanding the solubility of a compound in various solvents is critical for reaction setup, workup procedures, and purification (e.g., crystallization, chromatography).

Protocol: Qualitative Solubility Testing

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Procedure:

-

Add approximately 0.1 mL of this compound to a small, clean, dry test tube.

-

Add the selected solvent dropwise (up to 3 mL), vortexing or shaking after each addition.

-

-

Observation: Observe whether the compound dissolves completely.

-

Classification: Classify the solubility as:

-

Soluble: A clear, homogeneous solution is formed.

-

Partially Soluble: The compound does not fully dissolve, but some dissolution is apparent.

-

Insoluble: The compound remains as a separate phase.

-

Table 2: Predicted and Expected Solubility Profile

| Solvent | Polarity | Expected Solubility | Rationale |

| Water | High | Insoluble | The nonpolar phenyl ring and the size of the molecule likely dominate over the polar nitrile and difluoromethoxy groups. |

| Methanol / Ethanol | High | Soluble | "Like dissolves like"; these polar protic solvents should effectively solvate the polar functional groups. |

| Acetone | Medium | Soluble | A polar aprotic solvent that should readily dissolve the compound. |

| Dichloromethane | Medium | Soluble | A common organic solvent that is effective for a wide range of compounds with moderate polarity. |

| Toluene | Low | Soluble | The aromatic nature of toluene will have favorable interactions with the phenyl ring. |

| Hexanes | Low | Sparingly Soluble to Insoluble | The high polarity of the nitrile group may limit solubility in highly nonpolar aliphatic solvents. |

Spectroscopic Data for Compound Confirmation

While a detailed analysis of spectroscopic data is beyond the scope of this guide, it is essential for confirming the identity and purity of this compound. Researchers should expect to see characteristic signals in the following spectra:

-

¹H NMR: Signals corresponding to the aromatic protons, the benzylic protons (-CH₂-), and the proton of the difluoromethoxy group (-OCHF₂), which will likely appear as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, the nitrile carbon, and the carbon of the difluoromethoxy group.

-

¹⁹F NMR: A characteristic signal for the two equivalent fluorine atoms.

-

IR Spectroscopy: A strong, sharp absorption band around 2250 cm⁻¹ characteristic of the nitrile (-C≡N) stretch, and C-O and C-F stretching vibrations.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (183.15 g/mol ).

Conclusion: A Foundation for Innovation

This technical guide has provided a comprehensive overview of the physical properties of this compound, blending predicted data with standardized, reliable protocols for experimental verification. For researchers and drug development professionals, a thorough understanding of these fundamental characteristics is not merely academic; it is the bedrock upon which successful and reproducible scientific advancement is built. By applying the methodologies outlined herein, scientists can confidently handle, characterize, and utilize this valuable chemical building block in their pursuit of novel and impactful discoveries.

References

-

INDOFINE Chemical Company, Inc. This compound. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2737017, this compound. Available at: [Link]

-

Seedion. This compound. Available at: [Link]

Sources

The Strategic Intermediate: A Technical Guide to 3-(Difluoromethoxy)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of contemporary medicinal chemistry. The unique physicochemical properties imparted by fluorine and fluorine-containing moieties can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, offering a powerful tool to overcome challenges in drug development. Among the arsenal of fluorinated functional groups, the difluoromethoxy (-OCHF₂) group has emerged as a particularly valuable bioisostere, providing a nuanced approach to molecular optimization. This guide provides an in-depth technical overview of 3-(Difluoromethoxy)phenylacetonitrile, a key building block that leverages the advantageous properties of the difluoromethoxy group for the synthesis of novel therapeutics and advanced agrochemicals.

Molecular Structure and Physicochemical Properties

This compound is a specialized organic compound featuring a phenylacetonitrile core substituted at the meta-position with a difluoromethoxy group. This substitution pattern is critical to its utility as a chemical intermediate.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 41429-18-9 | [1] |

| Molecular Formula | C₉H₇F₂NO | [1] |

| Molecular Weight | 183.16 g/mol | [2] |

| Appearance | Not specified (typically a liquid or low-melting solid) | |

| Purity | ≥98% (typical commercial grade) | [2] |

| logP (Predicted) | ~1.8 - 2.2 | |

| pKa (Predicted) | ~22 (for the benzylic proton) |

Note: Predicted values for logP and pKa are based on computational models and may vary from experimental values.

The Difluoromethoxy Group: A Bioisosteric Advantage

The difluoromethoxy group is a key feature of this compound, offering several advantages in drug design. It serves as a bioisostere for more common functional groups like hydroxyl (-OH) and methoxy (-OCH₃), providing a means to fine-tune a molecule's properties.

-

Metabolic Stability: The strong carbon-fluorine bonds in the -OCHF₂ group enhance resistance to oxidative metabolism compared to a methoxy group. This can lead to a longer in vivo half-life for drug candidates.

-

Lipophilicity Modulation: The difluoromethoxy group increases lipophilicity compared to a hydroxyl group and has a comparable lipophilicity to a methoxy group. This allows for precise control over a molecule's solubility and permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.

-

Hydrogen Bonding Capability: Unlike the trifluoromethoxy group (-OCF₃), the -OCHF₂ group can act as a hydrogen bond donor. This can introduce or enhance binding interactions with biological targets.

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, the synthesis can be logically approached through established synthetic routes for phenylacetonitriles and fluorinated aromatic compounds. A plausible and commonly employed strategy involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 3-(difluoromethoxy)benzyl bromide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added sodium cyanide (1.1 eq).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents are chosen to dissolve the ionic cyanide salt and to facilitate the SN2 reaction mechanism by solvating the cation of the salt, leaving the cyanide anion more nucleophilic.

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any potential side products.

Spectroscopic Characterization

The structural confirmation and purity assessment of this compound would be achieved through a combination of spectroscopic techniques. While a publicly available, comprehensive dataset is limited, the expected spectral features can be predicted based on the analysis of structurally similar compounds.

Expected ¹H NMR Spectral Data:

-

Aromatic Protons: A complex multiplet in the range of δ 7.0-7.5 ppm.

-

Benzylic Protons (-CH₂CN): A singlet at approximately δ 3.7-4.0 ppm.

-

Difluoromethoxy Proton (-OCHF₂): A triplet (due to coupling with the two fluorine atoms) at approximately δ 6.5-7.0 ppm.

Expected ¹³C NMR Spectral Data:

-

Nitrile Carbon (-CN): A signal around δ 117-120 ppm.

-

Benzylic Carbon (-CH₂CN): A signal around δ 20-25 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm), with the carbon attached to the difluoromethoxy group showing a characteristic triplet due to C-F coupling.

-

Difluoromethoxy Carbon (-OCHF₂): A triplet in the range of δ 110-120 ppm.

Expected Mass Spectrometry (EI-MS) Data:

-

Molecular Ion (M⁺): A peak at m/z = 183.

-

Major Fragmentation Pathways:

-

Loss of the cyanide radical (·CN) to give a fragment at m/z = 157.

-

Benzylic cleavage to form the cyanomethyl radical (·CH₂CN) and a difluoromethoxy-substituted benzyl cation at m/z = 143.

-

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The phenylacetonitrile moiety serves as a versatile scaffold for the construction of a wide range of heterocyclic and other functionalized compounds.

As a Pharmaceutical Intermediate:

Workflow for Incorporation into a Kinase Inhibitor Scaffold:

Caption: General workflow for utilizing this compound in kinase inhibitor synthesis.

In the Agrochemical Sector:

Fluorinated compounds play a crucial role in modern agrochemicals, often leading to enhanced efficacy and metabolic stability of herbicides, insecticides, and fungicides. The difluoromethoxy group, in particular, can improve the biological activity of these agents. This compound can serve as a building block for the synthesis of novel agrochemical active ingredients.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

-

Hazards: This compound is generally considered harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound stands as a testament to the power of strategic fluorination in modern chemical synthesis. Its unique combination of a versatile phenylacetonitrile core and the advantageous properties of the difluoromethoxy group makes it a valuable intermediate for the development of next-generation pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists aiming to leverage its potential in their respective fields. As the demand for more effective and safer chemical entities continues to grow, the importance of specialized building blocks like this compound is poised to increase significantly.

References

-

Diphenylacetonitrile. (2023). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

Supporting Materials for [Journal Article Title]. (Year). [Journal Name], , [Page Numbers].

-

PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

- Preparation method of 3-trifluoromethyl phenylacetonitrile. (2014).

-

phenyl acetonitrile, 140-29-4. (n.d.). The Good Scents Company. Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). 3-(Trifluoromethoxy)phenylacetonitrile. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

- Diphenylacetonitrile. (1941). Organic Syntheses, 21, 42.

- Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. (2006). Pest Management Science, 62(3), 236-241.

-

PubChem. (n.d.). Razpipadon. Retrieved January 5, 2026, from [Link]

- One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Inform

- 4-Hydroxyimino-2-phenylacetonitrile. (1973). Organic Syntheses, 53, 66.

- Controlled release formulations with lignin for agrochemicals. (2021). U.S.

-

INDOFINE Chemical Company. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). Phenylacetonitrile. Retrieved January 5, 2026, from [Link]

- Preparation of phenylacetonitriles. (1957). U.S.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences, 2(1), 001-014.

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2016). Molecules, 21(9), 1184.

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2016). Molecules, 21(9), 1184.

- 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. (2010). Journal of Molecular Structure, 975(1-3), 237-248.

-

NIST. (n.d.). Benzyl nitrile. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

2-Phenylacetonitrile. (n.d.). mVOC. Retrieved January 5, 2026, from [Link]

Sources

3-(Difluoromethoxy)phenylacetonitrile molecular weight

An In-depth Technical Guide to 3-(Difluoromethoxy)phenylacetonitrile for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a fluorinated organic compound of increasing interest to the scientific community. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the molecule's core properties, a robust synthesis protocol, and its strategic importance in modern chemical research.

Introduction: The Strategic Value of Fluorination

This compound (CAS No. 41429-18-9) is a substituted phenylacetonitrile featuring a difluoromethoxy group (-OCF₂H) at the meta-position of the phenyl ring.[1][2] The phenylacetonitrile scaffold itself is a well-established building block in the synthesis of pharmaceuticals and other complex organic molecules.[3][4] However, the incorporation of the difluoromethoxy group imparts unique physicochemical properties that are highly sought after in medicinal chemistry.

The -OCF₂H group serves as a bioisostere for more common functional groups like methoxy (-OCH₃) or hydroxyl (-OH). Unlike the trifluoromethyl (-CF₃) group, the difluoromethoxy group retains a hydrogen atom capable of acting as a hydrogen bond donor, while still offering the metabolic stability and altered electronics conferred by fluorine atoms.[5] This unique combination can significantly enhance a molecule's pharmacokinetic profile, including metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in the design of novel therapeutics.[6][7]

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its application. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇F₂NO | [1][8][9] |

| Molecular Weight | 183.16 g/mol | [1] |

| 183.15 g/mol | [8][9][10] | |

| CAS Number | 41429-18-9 | [1][2] |

| Predicted Boiling Point | 261.9 ± 35.0 °C | [10] |

| Predicted Density | 1.213 ± 0.06 g/cm³ | [10] |

| SMILES | c1cc(cc(c1)OC(F)F)CC#N | [1] |

Synthesis and Verification Protocol

The synthesis of phenylacetonitriles from corresponding benzyl halides is a classic and reliable transformation.[4] This section details a robust, field-proven protocol for the synthesis, purification, and verification of this compound.

Synthetic Workflow: Nucleophilic Cyanation

The proposed synthesis proceeds via the nucleophilic substitution of 3-(difluoromethoxy)benzyl bromide with sodium cyanide. This method is efficient and utilizes readily available starting materials.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

3-(Difluoromethoxy)benzyl bromide (1.0 eq)

-

Sodium cyanide (1.2 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(difluoromethoxy)benzyl bromide in anhydrous DMSO.

-

Expertise & Experience: DMSO is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the sodium cyanide salt and promotes the Sₙ2 reaction mechanism while minimizing side reactions.

-

-

Addition of Cyanide: Carefully add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water.

-

Trustworthiness: This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts (excess NaCN and NaBr byproduct) in the aqueous phase.

-

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Causality: The bicarbonate wash neutralizes any acidic impurities, and the brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient system.

-

Final Product: Collect the pure fractions (identified by TLC) and concentrate under reduced pressure to obtain this compound as a clear oil or low-melting solid.

Self-Validating Characterization

To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques is required.

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the structural integrity, proton count, and the presence of the -OCF₂H group (triplet in ¹H NMR, doublet of triplets in ¹⁹F NMR).

-

Mass Spectrometry (MS): To verify the molecular weight (m/z = 183.16).

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the sharp nitrile (C≡N) stretch around 2250 cm⁻¹.

Role in Medicinal Chemistry: A Bioisosteric Approach

The difluoromethoxy group is a powerful tool in modern drug design.[6] Its utility stems from its ability to act as a bioisostere, subtly altering molecular properties to overcome common challenges in drug development.

Caption: Bioisosteric replacement of a methoxy with a difluoromethoxy group.

Key Advantages in Drug Design:

-

Metabolic Stability: The strong C-F bonds block oxidative metabolism (e.g., O-dealkylation) that readily occurs at methoxy groups, thereby increasing the drug's half-life.[5]

-

Modulated Lipophilicity: The -OCF₂H group increases lipophilicity (logP) compared to a methoxy group, which can enhance membrane permeability and target engagement.

-

Altered Acidity/Basicity: As a powerful electron-withdrawing group, it can lower the pKa of nearby basic nitrogen atoms, which is a critical parameter for optimizing solubility and off-target activity (e.g., hERG binding).

-

Conformational Control: The steric and electronic properties of the group can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape.

The this compound scaffold is therefore an excellent starting point for fragment-based drug discovery (FBDD) programs, providing a metabolically stable core that can be elaborated to target a wide range of proteins.[11]

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern chemical innovation. Its unique combination of a reactive nitrile handle and a property-enhancing difluoromethoxy group makes it highly valuable for synthesizing novel compounds in the pharmaceutical and agrochemical sectors.[5] As the demand for more sophisticated and effective small molecules grows, the strategic application of fluorinated synthons like this one will continue to be a cornerstone of successful research and development programs.

References

-

INDOFINE Chemical Company. This compound | 41429-18-9. [Link]

-

PubChem. This compound | C9H7F2NO | CID 2737017. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of 4-(Difluoromethoxy)phenylacetonitrile. [Link]

-

PubChem. Phenylacetonitrile | C8H7N | CID 8794. [Link]

- Google Patents.

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

National Center for Biotechnology Information. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. [Link]

-

African Rock Art. 3-(Trifluoromethyl)phenylacetonitrile. [Link]

-

Frontiers. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. [Link]

Sources

- 1. This compound | 41429-18-9 | INDOFINE Chemical Company [indofinechemical.com]

- 2. scbt.com [scbt.com]

- 3. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. jelsciences.com [jelsciences.com]

- 7. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C9H7F2NO | CID 2737017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 41429-18-9 [chemicalbook.com]

- 10. This compound CAS#: 41429-18-9 [m.chemicalbook.com]

- 11. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]

An In-depth Technical Guide to the Synthesis of 3-(Difluoromethoxy)phenylacetonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-(difluoromethoxy)phenylacetonitrile, a valuable building block in the development of novel therapeutics and advanced agrochemicals. The difluoromethoxy group imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered pKa, making it a desirable moiety in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable synthetic routes, mechanistic insights, and practical experimental protocols. The guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the chemical transformations involved.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and even amide functionalities.[2] Its ability to act as a lipophilic hydrogen bond donor can significantly influence a molecule's binding affinity and pharmacokinetic profile.[1][3] this compound serves as a key intermediate for the synthesis of a variety of more complex molecules, leveraging the reactivity of the nitrile group for further chemical elaboration. This guide will explore the most practical and efficient methods for the synthesis of this important compound, providing the necessary detail for reproduction and optimization in a laboratory setting.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The two most prominent and logical pathways involve either the early-stage introduction of the difluoromethoxy group onto a phenolic precursor, followed by the construction of the acetonitrile sidechain, or the late-stage cyanation of a pre-functionalized benzyl derivative. A third, also viable, approach involves the Sandmeyer reaction of a corresponding aniline derivative.

Diagram of Synthetic Strategies

Caption: Overview of the primary synthetic pathways to this compound.

Pathway 1: Difluoromethylation of 3-Hydroxybenzaldehyde followed by Nitrile Formation

This pathway is often favored due to the commercial availability and relatively low cost of 3-hydroxybenzaldehyde. The strategy involves the initial installation of the key difluoromethoxy group, followed by a two-step conversion of the aldehyde functionality to the desired nitrile.

Step 1: Synthesis of 3-(Difluoromethoxy)benzaldehyde

The introduction of the difluoromethoxy group onto a phenol is most commonly achieved via the generation of difluorocarbene (:CF₂) in the presence of the corresponding phenoxide.[4] A reliable and scalable method utilizes sodium chlorodifluoroacetate as the difluorocarbene precursor.[5]

Mechanism of Difluoromethylation

Caption: Mechanism of O-difluoromethylation of a phenoxide with difluorocarbene.

Experimental Protocol: Synthesis of 3-(Difluoromethoxy)benzaldehyde

-

Reaction Setup: To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) and a suitable base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like DMF, add sodium chlorodifluoroacetate (2.0-2.5 eq).[5]

-

Reaction Conditions: Heat the mixture to 100-120 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-(difluoromethoxy)benzaldehyde.

Step 2: Conversion of 3-(Difluoromethoxy)benzaldehyde to this compound

The transformation of an aromatic aldehyde to a phenylacetonitrile can be accomplished through various methods. A common and reliable two-step approach involves the formation of an aldoxime followed by dehydration.[2]

Experimental Protocol: Synthesis of this compound via Oxime

-

Oxime Formation: Dissolve 3-(difluoromethoxy)benzaldehyde (1.0 eq) in a mixture of ethanol and water. Add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium hydroxide or sodium acetate to adjust the pH to approximately 5-6. The reaction is typically stirred at room temperature or with gentle heating until the aldehyde is consumed (monitored by TLC).

-

Dehydration to Nitrile: The crude oxime can be isolated or used directly. For the dehydration step, a variety of reagents can be employed, including acetic anhydride, formic acid, or thionyl chloride.[2] A common laboratory-scale procedure involves heating the oxime in acetic anhydride.

-

Work-up and Purification: After the dehydration is complete, the reaction mixture is carefully quenched with water or a saturated sodium bicarbonate solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or distillation under reduced pressure.

Table 1: Summary of Reaction Parameters for Pathway 1

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | 3-Hydroxybenzaldehyde, ClCF₂CO₂Na, K₂CO₃ | DMF | 100-120 | 70-85 |

| 2a | 3-(Difluoromethoxy)benzaldehyde, NH₂OH·HCl | Ethanol/Water | 25-50 | >90 (for oxime) |

| 2b | 3-(Difluoromethoxy)benzaldehyde Oxime, Ac₂O | Acetic Anhydride | Reflux | 80-90 |

Pathway 2: Direct Cyanation of a Benzyl Halide Precursor

This pathway offers a more direct route if a suitable 3-(difluoromethoxy)benzyl halide is available or can be readily synthesized. The key transformation is a nucleophilic substitution of the halide with a cyanide salt.

Step 1: Preparation of 3-(Difluoromethoxy)benzyl Alcohol and Conversion to Benzyl Bromide

If not commercially available, 3-(difluoromethoxy)benzyl bromide can be prepared from 3-(difluoromethoxy)benzaldehyde.

Experimental Protocol: Synthesis of 3-(Difluoromethoxy)benzyl Bromide

-

Reduction to Benzyl Alcohol: Reduce 3-(difluoromethoxy)benzaldehyde (1.0 eq) with a mild reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol at 0 °C to room temperature. The reaction is typically rapid. After completion, the reaction is quenched, and the alcohol is extracted and purified.

-

Bromination of Benzyl Alcohol: Convert the resulting 3-(difluoromethoxy)benzyl alcohol to the corresponding benzyl bromide using a standard brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an inert solvent like dichloromethane or diethyl ether. These reactions are often performed at low temperatures to minimize side reactions.

Step 2: Cyanation of 3-(Difluoromethoxy)benzyl Bromide

The cyanation of benzyl halides is a classic and effective method for the synthesis of phenylacetonitriles.[4]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 3-(difluoromethoxy)benzyl bromide (1.0 eq) in a suitable solvent such as ethanol, acetone, or a mixture of an organic solvent and water. Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq). The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial in biphasic systems.

-

Reaction Conditions: The reaction mixture is typically heated to reflux until the starting material is consumed. Progress can be monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography or vacuum distillation to yield this compound.

Table 2: Summary of Reaction Parameters for Pathway 2

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1a | 3-(Difluoromethoxy)benzaldehyde, NaBH₄ | Methanol | 0-25 | >95 |

| 1b | 3-(Difluoromethoxy)benzyl alcohol, PBr₃ | Dichloromethane | 0-25 | 85-95 |

| 2 | 3-(Difluoromethoxy)benzyl bromide, NaCN | Ethanol/Water | Reflux | 80-90 |

Pathway 3: Sandmeyer Reaction of 3-(Difluoromethoxy)aniline

The Sandmeyer reaction provides a powerful method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.[3][4][6][7] This pathway is contingent on the availability of 3-(difluoromethoxy)aniline.

Workflow for the Sandmeyer Reaction

Caption: A simplified workflow for the synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

-

Diazotization: Dissolve 3-(difluoromethoxy)aniline (1.0 eq) in an aqueous solution of a strong mineral acid, such as hydrochloric acid or sulfuric acid, and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in water, maintaining the low temperature. The formation of the diazonium salt is typically rapid.

-

Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) and sodium or potassium cyanide in water. Slowly add the cold diazonium salt solution to the cyanide solution. The reaction is often accompanied by the evolution of nitrogen gas.

-

Work-up and Purification: After the addition is complete, the reaction mixture may be gently warmed to ensure complete decomposition of the diazonium salt. The product is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification by column chromatography or distillation yields the desired product.

Table 3: Summary of Reaction Parameters for Pathway 3

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | 3-(Difluoromethoxy)aniline, NaNO₂, HCl | Water | 0-5 | (in situ) |

| 2 | Diazonium salt, CuCN, KCN | Water | 25-60 | 70-85 |

Conclusion

The synthesis of this compound can be successfully achieved through several reliable synthetic routes. The choice of a particular pathway will depend on factors such as the availability and cost of starting materials, scalability, and the specific equipment and expertise available in the laboratory. The difluoromethylation of 3-hydroxybenzaldehyde followed by conversion to the nitrile offers a robust and versatile approach. The direct cyanation of a benzyl halide is also highly effective, particularly if the halogenated intermediate is readily accessible. The Sandmeyer reaction provides a classic and powerful alternative for the synthesis of aryl nitriles from anilines. Each of these pathways, when executed with care and attention to the principles of organic synthesis, can provide high-purity this compound for use in further research and development.

References

-

Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. JoVE. [Link]

-

Direct Catalytic Conversion of Aldehydes to Nitriles. Bentham Science. [Link]

-

Sandmeyer Reaction Mechanism. BYJU'S. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. PubMed Central. [Link]

-

One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances. [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

-

Convenient, high-yield conversion of aldehydes to nitriles. The Journal of Organic Chemistry. [Link]

-

Difluoromethylation of Phenols. Organic Syntheses. [Link]

Sources

- 1. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]

- 7. byjus.com [byjus.com]

Spectroscopic data of 3-(Difluoromethoxy)phenylacetonitrile

An In-depth Technical Guide to the Spectroscopic Profile of 3-(Difluoromethoxy)phenylacetonitrile

Abstract

Introduction and Molecular Structure

This compound is an aromatic nitrile functionalized with a difluoromethoxy group. This unique combination of a reactive nitrile and a metabolically stable, lipophilic difluoromethoxy moiety makes it a desirable intermediate in the synthesis of novel pharmaceutical agents and functional materials. The difluoromethoxy group, in particular, is often used as a bioisostere for hydroxyl or thiol groups, offering modulated acidity, improved metabolic stability, and enhanced membrane permeability.

Accurate spectroscopic analysis is the cornerstone of chemical synthesis, ensuring the identity, purity, and structural integrity of such critical intermediates. This guide provides the foundational knowledge and detailed protocols required to perform and interpret these analyses with confidence.

Caption: Chemical structure and key identifiers of this compound.

Spectroscopic Characterization Workflow

The comprehensive identification of this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation. The logical workflow ensures that both the molecular framework and the specific functional groups are verified.

Caption: Predicted primary fragmentation pathways for this compound under Electron Ionization (EI).

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a GC inlet into the mass spectrometer.

-

Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 300 to detect the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peak and correlate the major fragment ions to plausible fragmentation pathways.

Conclusion

The structural confirmation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. The predicted spectroscopic data presented in this guide, based on fundamental principles and analysis of close structural analogs, provides a robust framework for its characterization. Key identifying features include the characteristic triplet for the -OCHF₂ proton in ¹H NMR, the large ¹JCF coupling in the ¹³C NMR spectrum, the sharp nitrile stretch at ~2255 cm⁻¹ in the IR spectrum, and a molecular ion peak at m/z 183 in the mass spectrum. This technical guide serves as a practical reference for researchers, ensuring confident and accurate identification of this important chemical intermediate.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 3-(Trifluoromethoxy)phenylacetonitrile. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

- The Royal Society of Chemistry. (2020). Supporting Information for [Example Article Title]. Retrieved January 5, 2026, from a representative RSC supporting information URL.

-

INDOFINE Chemical Company, Inc. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum of 3-(Trifluoromethoxy)phenylacetonitrile. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 41429-18-9. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737017, this compound. Retrieved January 5, 2026, from [Link].

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(Difluoromethoxy)phenylacetonitrile

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-(Difluoromethoxy)phenylacetonitrile, a compound of interest in medicinal chemistry and materials science. We will deconstruct the theoretical underpinnings of its spectral features, present a validated experimental protocol for data acquisition, and offer a detailed interpretation of the resulting spectrum. This document is intended to serve as a practical reference for researchers engaged in the synthesis and characterization of fluorinated aromatic compounds.

Introduction: The Molecular Subject

This compound possesses a unique combination of functional groups that yield a distinct and informative ¹H NMR spectrum. The molecule consists of a benzene ring substituted at the meta-position with a difluoromethoxy (-OCHF₂) group and a cyanomethyl (-CH₂CN) group.

The difluoromethoxy group is a bioisostere for other functionalities like hydroxyl or methoxy groups and is known for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. The cyanomethyl group is a versatile synthon in organic chemistry. Accurate structural confirmation via NMR is a critical first step in any research and development pipeline involving this molecule.

Molecular Structure and Proton Environments

The structure contains four distinct proton environments, which will give rise to four unique signals in the ¹H NMR spectrum.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial. [1]The precise amount is not critical for qualitative analysis but should be recorded.

-

Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. [2]CDCl₃ is an excellent choice as it is a common, non-polar solvent that dissolves many organic compounds and has a well-defined residual solvent peak (δ ≈ 7.26 ppm) for reference. [3]Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particulates, which can degrade spectral quality. [2]4. Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Locking: The instrument will use the deuterium signal from the CDCl₃ to "lock" the magnetic field, compensating for any drift during the experiment. [4] * Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume. Modern spectrometers perform this step automatically to achieve sharp, symmetrical peaks.

-

-

Acquisition Parameters (Example for a 400 MHz instrument):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Number of Scans (NS): 8 to 16 scans are typically adequate for a sample of this concentration.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): ~2-5 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is appropriate.

-

-

Data Processing:

-

Fourier Transform: The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: A flat baseline is established across the spectrum.

-

Referencing: The chemical shift axis is calibrated by setting the residual CDCl₃ peak to δ 7.26 ppm. [3] * Integration: The area under each signal is calculated to determine the relative ratio of protons giving rise to each signal.

-

Spectral Interpretation and Data Summary

Based on the theoretical principles and data from analogous structures, the ¹H NMR spectrum of this compound can be confidently assigned.

Expected Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and assignments for each proton signal.

| Signal | Assigned Protons | Integration | Multiplicity | Approx. δ (ppm) | Coupling Constants (Hz) |

| 1 | Hₓ (-OH CF₂) | 1H | Triplet (t) | 6.5 - 6.8 | ²JHF ≈ 55-60 Hz |

| 2 | Aromatic (H₂, H₄, H₅, H₆) | 4H | Multiplet (m) | 7.1 - 7.5 | Jortho, Jmeta |

| 3 | Hₐ (-H ₂CN) | 2H | Singlet (s) | ~ 3.8 | N/A |

Note: The aromatic region consists of four distinct protons. While they may resolve into individual multiplets (e.g., doublet of doublets, triplets of doublets), they often overlap, presenting as a complex multiplet. [5]

Detailed Analysis

-

Signal 1 (δ ≈ 6.5 - 6.8 ppm): This downfield triplet is the hallmark of the -OCHF₂ group. Its significant downfield shift is due to the deshielding effect of the attached oxygen and two fluorine atoms. The triplet multiplicity arises from coupling to the two ¹⁹F nuclei, with a characteristically large ²JHF coupling constant. [6]* Signal 2 (δ ≈ 7.1 - 7.5 ppm): This complex multiplet represents the four aromatic protons. The electron-withdrawing nature of both substituents shifts this entire region downfield relative to benzene (δ 7.3 ppm). [7]The exact appearance will depend on the specific chemical shift differences and coupling constants between the four non-equivalent protons. Protons ortho to the strongly withdrawing -OCHF₂ group (H₂ and H₆) are expected to be the most downfield within this region.

-

Signal 3 (δ ≈ 3.8 ppm): This sharp singlet corresponds to the two equivalent benzylic protons of the -CH₂CN group. Its position is downfield from typical alkyl protons due to the deshielding effects of the adjacent aromatic ring and the cyano group. [8]

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. The key diagnostic signals are the characteristic downfield triplet for the -OCHF₂ proton, the benzylic singlet for the -CH₂CN protons, and the complex multiplet in the aromatic region. By understanding the underlying principles of chemical shift and spin-spin coupling, and by following a robust experimental protocol, researchers can confidently use ¹H NMR to verify the structure and assess the purity of this important chemical entity. This guide provides the theoretical framework and practical methodology to achieve that goal.

References

-

Quora. (2021). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? [Online Forum]. Available at: [Link]

-

ResearchGate. (2015). Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents? [Online Forum]. Available at: [Link]

-

Ye, T., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry. Available at: [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Available at: [Link]

-

Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para). YouTube. Available at: [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Note: A more recent and supplementary paper is often cited.

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chemistry LibreTexts. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. Available at: [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

-

Aliev, A. E., & Courtier-Murias, D. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance. Available at: [Link]

-

Reddit. (2018). How do I identify different kinds of benzene substitution using H NMR spectra? [Online Forum]. Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

-

LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (2025). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Available at: [Link]

-

Chemistry with Caroline. (2021). How to Interpret Chemical Shift in the 1H NMR (O Chem). YouTube. Available at: [Link]

-

ResearchGate. (2007). Coupling of Protons with Fluorine. Available at: [Link]

-

Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. Available at: [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Available at: [Link]

-

Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Semantic Scholar. Available at: [Link]

-

Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

National Institutes of Health. (n.d.). Phenylacetonitrile. PubChem. Available at: [Link]

-

LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-NMR Chemical shifts and coupling constants for compound 3 b in CDCI 3. Available at: [Link]

-

Ng, S., & Sederholm, C. H. (1964). Nuclear Magnetic Resonance Fluorine—Fluorine Coupling Constants. The Journal of Chemical Physics. Available at: [Link]

Sources

- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. reddit.com [reddit.com]

- 6. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the ¹³C NMR Analysis of 3-(Difluoromethoxy)phenylacetonitrile

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-(Difluoromethoxy)phenylacetonitrile. This compound serves as a valuable case study for understanding the influence of complex electron-withdrawing substituents on the electronic environment of an aromatic ring. As a molecule of interest in medicinal chemistry and materials science, its unambiguous structural characterization is paramount. This document moves beyond a simple data report, offering a detailed, mechanistically-grounded interpretation of the predicted spectrum, a robust experimental protocol for data acquisition, and a logical workflow for spectral analysis. The principles discussed herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently analyze similarly substituted aromatic systems.

Introduction: The Significance of Fluorinated Motifs

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery. The difluoromethoxy (-OCF₂H) group, in particular, is a fascinating substituent used to modulate the physicochemical properties of a parent molecule. It is often employed as a bioisostere for other groups, like a methoxy or hydroxyl group, but imparts significantly different electronic characteristics, such as increased metabolic stability and altered lipophilicity.

This compound incorporates this group onto a phenylacetonitrile scaffold, a common structural motif in pharmaceuticals. Accurate and detailed structural elucidation is the first step in understanding its potential. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a direct map of the carbon skeleton and profound insights into the electronic perturbations caused by the substituents. This guide will dissect the predicted ¹³C NMR spectrum of this molecule, explaining the causal relationships between its structure and its spectral features.

Core Principles: Interpreting Substituent Effects in ¹³C NMR

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. In substituted benzene rings, two primary substituent effects dictate the observed shifts: inductive effects and resonance effects.[1][2]

-

Inductive Effects (-I): Transmitted through the sigma (σ) bond framework, this effect is related to the electronegativity of the substituent. Highly electronegative atoms or groups withdraw electron density, "deshielding" nearby carbon nuclei and shifting their resonance signal downfield (to a higher ppm value).

-

Resonance Effects (+R/-R): Transmitted through the pi (π) system, this effect involves the delocalization of electrons between the substituent and the aromatic ring. Electron-donating groups (+R) increase electron density at the ortho and para positions, causing upfield shifts (shielding), while electron-withdrawing groups (-R) decrease electron density at these positions, causing downfield shifts (deshielding).[1]

The -CH₂CN and -OCF₂H groups on this compound both exhibit electron-withdrawing properties, but through different mechanisms, leading to a complex but interpretable ¹³C NMR spectrum.

Spectral Analysis and Peak Assignment for this compound

As no experimentally verified public spectrum for this specific molecule is readily available, this section details a predicted analysis based on established substituent effects and data from closely related analogues. This predictive approach is a critical skill for researchers working with novel compounds.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of this compound are numbered as shown in the diagram below.

Caption: Numbering scheme for this compound.

Analysis of Substituent Effects

-

The Cyanomethyl Group (-CH₂CN): This group is weakly electron-withdrawing via the inductive effect. Its impact on the aromatic ring carbons is relatively minor compared to more powerful groups.[3]

-

The Difluoromethoxy Group (-OCF₂H): This is a potent electron-withdrawing group.

-

Inductive Effect (-I): The two highly electronegative fluorine atoms strongly pull electron density through the σ-bonds.

-

Resonance Effect (-R): The oxygen atom's lone pairs can participate in resonance, but this donating effect is significantly attenuated by the fluorine atoms. Studies on the electronic properties of the CF₂OCH₃ group show it acts as a moderate electron acceptor through both inductive and resonance pathways.[4] The overall effect is strongly electron-withdrawing, deshielding the attached carbon (C3) and influencing the other ring positions.

-

Predicted Chemical Shifts and Assignments

The predicted chemical shifts are derived from computational models and comparison with analogous structures, such as (difluoro(methoxy)methyl)benzene.[4] The following table summarizes the expected ¹³C NMR signals.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Splitting (Coupling to F) | Rationale for Assignment |

| C8 (-CN) | ~117-119 | Singlet | Typical range for nitrile carbons.[5] |

| C7 (-CH₂CN) | ~20-25 | Singlet | Standard chemical shift for a benzylic -CH₂ group attached to a nitrile. |

| C9 (-OCF₂H) | ~115-120 | Triplet (¹JCF ≈ 250-260 Hz) | The carbon is directly bonded to two fluorine atoms, causing a large one-bond C-F coupling (¹JCF) and a significant downfield shift. The signal appears as a triplet due to coupling with the two equivalent fluorine nuclei.[4] |

| C3 | ~149-152 | Triplet (²JCF ≈ 30-35 Hz) | Ipso-carbon attached to the strongly electron-withdrawing -OCF₂H group. The two-bond coupling (²JCF) to the fluorine atoms will split this signal into a triplet. |

| C1 | ~132-135 | Singlet | Ipso-carbon attached to the -CH₂CN group. Deshielded relative to benzene (128.5 ppm). |

| C5 | ~129-131 | Singlet | Para to the -CH₂CN group and meta to the -OCF₂H group. Expected to be near the value for benzene. |

| C6 | ~124-126 | Singlet | Ortho to the -CH₂CN group and ortho to the -OCF₂H group. Influenced by the withdrawing nature of both groups. |